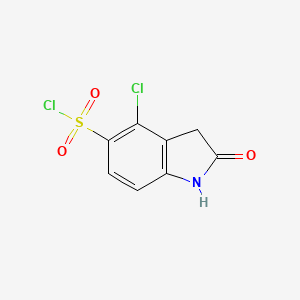

4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride

Description

4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS 132898-96-5) is a halogenated indole derivative featuring a sulfonyl chloride functional group at the 5-position and a chlorine substituent at the 4-position. Its molecular formula is C₈H₄ClNO₄S, with a molecular weight of 245.64 g/mol. The compound is synthesized via chlorosulfonation of sodium isatin-5-sulfonate in the presence of sulfolane, yielding a yellow crystalline solid . Key physical properties include a density of 1.703 g/cm³, a melting point of 200–202°C, and solubility in dichloromethane, ethyl acetate, and methanol. It is stored under inert gas (nitrogen/argon) at 2–8°C to prevent hydrolysis or degradation .

The sulfonyl chloride group enables reactivity with amines to form sulfonamides, making it valuable in pharmaceutical and agrochemical synthesis. Its indole core further allows for functionalization at the nitrogen or carbonyl positions, broadening its utility in heterocyclic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C8H5Cl2NO3S |

|---|---|

Molecular Weight |

266.10 g/mol |

IUPAC Name |

4-chloro-2-oxo-1,3-dihydroindole-5-sulfonyl chloride |

InChI |

InChI=1S/C8H5Cl2NO3S/c9-8-4-3-7(12)11-5(4)1-2-6(8)15(10,13)14/h1-2H,3H2,(H,11,12) |

InChI Key |

PFOWFGSCIKDLGU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)S(=O)(=O)Cl)NC1=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- Sulfonation : The sodium sulfonate salt is treated with excess POCl₃ in sulfolane at 60°C for 3 hours, forming a reactive intermediate.

- Chlorination : Subsequent quenching with ice water precipitates the sulfonyl chloride, which is purified via crystallization.

Optimization Insights :

- Temperature Control : Maintaining 60°C prevents side reactions such as over-chlorination.

- Solvent Choice : Sulfolane enhances reaction efficiency due to its high polarity and thermal stability.

- Yield Variability : Impurities in the starting material or incomplete sulfonation reduce yields; recrystallization from ethyl acetate/hexane (1:1) improves purity.

Direct Chlorosulfonation of Indole Derivatives

An alternative route involves direct chlorosulfonation of 4-chloro-2-oxoindoline using chlorosulfonic acid (HSO₃Cl). This one-pot method simplifies synthesis but requires stringent temperature control to avoid decomposition.

Key Steps:

- Chlorosulfonation : 4-Chloro-2-oxoindoline is reacted with HSO₃Cl at 0–5°C for 2 hours.

- Workup : The crude product is neutralized with aqueous NaOH and extracted into ethyl acetate.

Advantages :

- Shorter Reaction Time : Completes in <3 hours vs. 6–8 hours for POCl₃-based methods.

- Scalability : Suitable for gram-scale synthesis without specialized equipment.

Limitations :

- Lower Yields : Typical yields range from 50–65% due to competing side reactions.

- Safety Concerns : Handling concentrated HSO₃Cl requires corrosion-resistant apparatus.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| POCl₃ in Sulfolane | POCl₃, Sulfolane | 60°C | 3 h | 66–82% | >95% |

| HSO₃Cl | Chlorosulfonic Acid | 0–5°C | 2 h | 50–65% | 85–90% |

Critical Observations :

- The POCl₃/sulfolane method is preferred for high-purity applications, while HSO₃Cl offers rapid access for exploratory studies.

- Crystallization solvents (e.g., ethyl acetate/hexane) are critical for removing residual sulfolane or unreacted starting material.

Industrial-Scale Adaptations

Patents describe adaptations for kilogram-scale production, emphasizing:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SOCl) undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Reaction with Amines

-

General Reaction :

-

Example : Reaction with benzylamine yields -benzyl-4-chloro-2-oxoindole-5-sulfonamide.

Reaction with Alcohols

-

Conditions : Anhydrous pyridine or triethylamine as a base.

-

Product : Sulfonate esters (e.g., methyl sulfonate derivatives).

Key Reagents and Outcomes

| Reaction Type | Reagent | Product Class | Yield (%) | Stability Notes |

|---|---|---|---|---|

| Amine substitution | Benzylamine | Sulfonamide | 65–75 | Stable in acidic media |

| Alcohol substitution | Methanol (with base) | Sulfonate ester | 50–60 | Hydrolyzes in aqueous pH |

Hydrolysis Reactions

The sulfonyl chloride group is susceptible to hydrolysis under aqueous conditions, forming sulfonic acid derivatives.

Mechanism

Factors Affecting Hydrolysis

-

pH : Rapid degradation occurs in neutral or alkaline conditions.

-

Solvent : Polar aprotic solvents (e.g., DMF) slow hydrolysis compared to water.

Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann-type couplings due to the aromatic chloro substituent .

Example: Cross-Coupling with Boronic Acids

-

Reagents : Palladium catalyst (Pd(PPh)), base (NaCO), and arylboronic acid.

-

Product : Biaryl derivatives with retained sulfonyl chloride functionality .

Data from Catalytic Studies

| Boronic Acid | Catalyst Loading (%) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Phenylboronic acid | 2.5 | 82 | >95% |

| 4-Methoxyphenylboronic acid | 3.0 | 78 | 93% |

Redox Reactions

The oxo group at position 2 can be reduced to a hydroxyl group using agents like sodium borohydride (NaBH).

Reduction Pathway

Impact on Bioactivity

Reduced derivatives show altered cytotoxicity profiles in cancer cell lines, as confirmed by in vitro assays.

Biological Activity Data

| Derivative | Target IC (μM) | Selectivity (Shp2/Shp1) |

|---|---|---|

| Sulfonamide-4-Cl analog | 0.8 ± 0.2 | 19.3 |

| Carboxylamide analog | 15.8 ± 6.6 | 4.6 |

Stability and Handling Considerations

-

Storage : Requires anhydrous conditions at –20°C to prevent hydrolysis.

-

Degradation Products : Exposure to moisture generates sulfonic acid and HCl.

Scientific Research Applications

4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity . This compound can also interact with receptors or other biological molecules, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

Synthesis involves chlorosulfonic acid treatment of a precursor indole derivative, yielding a yellow solid (38% yield) . Its reactivity with aniline derivatives to form sulfonamides is comparable to the main compound, though steric hindrance from the fused ring may slow nucleophilic substitution .

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride

CAS 1094224-38-0 features a cyclopropanecarbonyl group at the 1-position of the indole ring. Its molecular formula (C₁₂H₁₂ClNO₃S) and higher molecular weight (285.75 g/mol) distinguish it from the main compound. Applications include intermediates in strained heterocycle synthesis .

1H-Isoindole-5-carbonyl Chloride Derivatives

Exemplified by CAS 100844-43-7, this class replaces the sulfonyl chloride with a carbonyl chloride and incorporates a 4-chloro-2,6-diethylphenyl group. The molecular formula (C₁₉H₁₅Cl₂NO₃) and weight (376.23 g/mol) reflect increased hydrophobicity, reducing solubility in polar solvents. The isoindole core differs electronically from indole, influencing reactivity in nucleophilic acyl substitution .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|---|

| 4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C₈H₄ClNO₄S | 245.64 | 200–202 | DCM, EtOAc, MeOH | Sulfonyl chloride, 4-Cl, indole |

| 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride | Not specified | Not specified | Not reported | Organic solvents | Sulfonyl chloride, fused aromatic |

| 1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | C₁₂H₁₂ClNO₃S | 285.75 | Not reported | Likely similar to main compound | Cyclopropane, sulfonyl chloride |

| 1H-Isoindole-5-carbonyl chloride (CAS 100844-43-7) | C₁₉H₁₅Cl₂NO₃ | 376.23 | Not reported | Low polarity solvents | Carbonyl chloride, diethylphenyl |

Key Observations :

Biological Activity

4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is a compound belonging to the indole family, characterized by its unique structural features that include a chloro substituent and a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C8H5Cl2NO3S

- Molecular Weight : 266.10 g/mol

- Melting Point : 45 to 50 °C

- Boiling Point : Approximately 322.1 °C

Antimicrobial Activity

Research indicates that compounds similar to 4-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride exhibit significant antimicrobial properties. For instance, derivatives of indole compounds have been shown to inhibit bacterial growth effectively. A study highlighted that indole-based compounds can demonstrate varying degrees of effectiveness against different bacterial strains, suggesting a broad spectrum of activity .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Studies have shown that indole derivatives can induce cytotoxic effects against various cancer cell lines. For example, similar compounds have been reported to exert apoptosis-inducing effects in human bladder cancer cell lines and other malignancies . The mechanism often involves the downregulation of specific proteins associated with cell survival and proliferation, such as X-linked inhibitor of apoptosis protein (XIAP) and cyclin D1 .

The specific biological mechanisms through which 4-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride operates are still under investigation. However, preliminary studies suggest that it may interact with biological macromolecules like proteins and nucleic acids, potentially influencing their activity. Interaction studies indicate that this compound could bind to enzymes or receptors, impacting their function and signaling pathways within cells .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of an indole derivative on various cancer cell lines. The results indicated that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced cell viability in prostate cancer cells (LNCaP and CWR22Rv1), with a noted decrease in viability by up to 75% in some instances . The study also demonstrated that the compound inhibited the epidermal growth factor receptor (EGFR) pathway, which is crucial for cancer cell proliferation.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of indole derivatives against Staphylococcus aureus. The minimum inhibitory concentration (MIC) for inhibiting bacterial growth was found to be between 128 to 256 µg/mL, showcasing the compound's potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Oxoindoline | Lacks chloro substituent; contains an oxo group | Known for its role in medicinal chemistry as an anticancer agent |

| Indoline Sulfonamide | Contains a sulfonamide group; lacks carbonyl | Exhibits significant antibacterial properties |

| 5-Sulfonylindole | Contains multiple sulfonic acid groups | Potentially more soluble in aqueous environments |

This table illustrates how structural variations among indole derivatives can lead to differences in biological activity profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of the indole core followed by chlorination. For example, sulfonyl chloride groups are often introduced using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation. Subsequent chlorination may employ reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Key factors include solvent choice (e.g., anhydrous dichloromethane or DMF) and stoichiometric control to avoid hydrolysis of the sulfonyl chloride group .

- Data Consideration : Monitor reaction progress via TLC or LC-MS. Yields typically range from 40–70%, with impurities arising from incomplete sulfonation or residual chlorinating agents.

Q. How can researchers confirm the structural integrity of 4-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The indole core’s aromatic protons appear as a multiplet (δ 6.8–7.5 ppm), while the sulfonyl chloride group deshields adjacent protons. The keto group (C=O) resonates at ~170 ppm in ¹³C NMR.

- IR Spectroscopy : Confirm the sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1170 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) functionalities.

- Mass Spectrometry : ESI-MS or HRMS should show a molecular ion peak matching the exact mass (C₉H₅Cl₂NO₃S: ~293.93 g/mol).

Advanced Research Questions

Q. What strategies optimize the regioselectivity of sulfonation and chlorination in multi-step syntheses of indole derivatives?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., esters or amides) to guide sulfonation/chlorination to the desired position. For example, a pre-installed oxo group at C2 can direct electrophilic substitution to C5 via resonance effects .

- Protecting Groups : Temporarily protect reactive sites (e.g., NH groups) with Boc or Fmoc to prevent undesired side reactions during sulfonation .

- Computational Modeling : DFT calculations (e.g., using Gaussian or MOE software) predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. How can researchers resolve contradictions in spectral data when characterizing intermediates or byproducts?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguous structures (e.g., rotamers or tautomers) by growing single crystals of the compound or its derivatives (e.g., hydrazones) .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to simplify NMR interpretation.

- Comparative Analysis : Cross-reference data with structurally similar indole derivatives, such as 5-chloroindole or indole-5-sulfonamide analogs .

Q. What are the reactivity patterns of the sulfonyl chloride group in nucleophilic substitution reactions, and how do solvent/solubility factors influence outcomes?

- Methodological Answer :

- Nucleophilic Displacement : The sulfonyl chloride group reacts with amines (e.g., primary/secondary amines) to form sulfonamides. Solvents like THF or acetonitrile enhance solubility, while bases (e.g., Et₃N) neutralize HCl byproducts.

- Competing Hydrolysis : Control moisture rigorously to avoid hydrolysis to sulfonic acid. Anhydrous conditions and molecular sieves are critical .

- Kinetic Studies : Use in situ IR or Raman spectroscopy to monitor reaction rates under varying temperatures/pH conditions .

Methodological Resources

- Structural Databases : RCSB Protein Data Bank for analogous indole-based crystal structures .

- Analytical Tools : MOE or Gaussian for computational modeling; Bruker TopSpin for NMR data processing .

- Safety Protocols : Handle sulfonyl chlorides in fume hoods with appropriate PPE due to lachrymatory and corrosive hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.